molecular formula C20H25FN3O4Cl B601367 N-Methyl Gatifloxacin HCl CAS No. 114213-77-3

N-Methyl Gatifloxacin HCl

Katalognummer: B601367
CAS-Nummer: 114213-77-3
Molekulargewicht: 425.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl Gatifloxacin Hydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the eyes, such as conjunctivitis, keratitis, and corneal ulcers. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Gatifloxacin Hydrochloride typically involves the methylation of Gatifloxacin. The process begins with Gatifloxacin, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of N-Methyl Gatifloxacin Hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl Gatifloxacin Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-Methyl Gatifloxacin Hydrochloride exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . This high affinity for bacterial enzymes over mammalian counterparts enables effective treatment while minimizing harm to human cells.

Clinical Uses

  • Bacterial Infections : It is primarily used for treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
  • Ocular Infections : Research has demonstrated its efficacy in treating bacterial conjunctivitis and other ocular infections when formulated as eye drops or inserts .

Formulation Innovations

Recent advancements in drug delivery systems have enhanced the therapeutic potential of N-Methyl Gatifloxacin Hydrochloride. Key innovations include:

Ocular Inserts

Studies have explored the use of mucoadhesive ocular inserts for sustained release of gatifloxacin. These inserts demonstrated prolonged precorneal retention and sustained drug release over extended periods (up to 11 hours), significantly improving therapeutic outcomes in ocular applications .

Floating Tablets

Formulations such as floating tablets have been developed to enhance gastric retention time, particularly for treating Helicobacter pylori infections. These tablets utilize effervescent systems to maintain buoyancy in the gastric environment, thereby ensuring localized drug action and improved bioavailability .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of N-Methyl Gatifloxacin Hydrochloride:

Efficacy Against Resistant Strains

A clinical study highlighted the effectiveness of N-Methyl Gatifloxacin Hydrochloride against multi-drug resistant strains of Staphylococcus aureus in ocular infections. The study reported significant improvement in infection resolution rates among patients treated with this compound compared to standard therapies.

Sustained Release Formulations

In a comparative study on ocular inserts, researchers found that formulations using gatifloxacin with Eudragit polymers achieved higher cumulative drug release rates and longer retention times compared to conventional eye drop formulations . This suggests a promising avenue for developing more effective treatments for persistent ocular infections.

Summary Table of Applications

Application AreaDescriptionKey Findings
Bacterial InfectionsTreatment for respiratory, urinary tract, and skin infectionsEffective against a wide range of bacteria
Ocular ApplicationsFormulated as eye drops or insertsSustained release improves treatment outcomes
Gastric RetentionFloating tablet formulations for H. pylori treatmentEnhanced local concentration and bioavailability

Wirkmechanismus

N-Methyl Gatifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA synthesis, leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gatifloxacin: The parent compound, which lacks the N-methyl group.

    Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.

Uniqueness

N-Methyl Gatifloxacin Hydrochloride is unique due to its enhanced solubility and stability compared to Gatifloxacin. The addition of the N-methyl group improves its pharmacokinetic profile, making it more effective in treating ocular infections. Additionally, it has a lower propensity for inducing bacterial resistance compared to some other fluoroquinolones.

Eigenschaften

CAS-Nummer

114213-77-3

Molekularformel

C20H25FN3O4Cl

Molekulargewicht

425.89

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.